molecular formula C5H12S2 B1584520 1,5-Pentanedithiol CAS No. 928-98-3

1,5-Pentanedithiol

Cat. No. B1584520
CAS RN: 928-98-3
M. Wt: 136.3 g/mol
InChI Key: KMTUBAIXCBHPIZ-UHFFFAOYSA-N
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Description

1,5-Pentanedithiol, also known as 1,5-Dimercaptopentane or pentane-1,5-dithiol, is a chemical compound with the formula HS(CH2)5SH . It has a molecular weight of 136.279 . It is a colorless liquid with a very unpleasant smell .


Synthesis Analysis

1,5-Pentanedithiol can be produced from biomass-derived furfural in a high overall yield (80%) over inexpensive catalysts via multiple steps involving hydrogenation, dehydration, hydration, and hydrogenation subsequently . The productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH .


Molecular Structure Analysis

The molecular structure of 1,5-Pentanedithiol is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,5-Pentanedithiol has a density of 1.0±0.1 g/cm3, a boiling point of 229.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a refractive index of 1.501 and a molar refractivity of 41.0±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Depolymerization of Self-Immolative Poly (disulfide)s

  • Summary of the Application: 1,5-Pentanedithiol is used in the synthesis of self-immolative polymers (SIPs), a class of degradable stimuli-responsive polymers . These polymers, upon removal of labile end-caps, depolymerize selectively and stepwise to small molecules .
  • Methods of Application: The polymers are made from 1,5-pentanedithiol monomers and show enhanced stability, solubility, and processability compared with other polymers . The polymers undergo end-to-end depolymerizations upon end-cap removal, taking hours to days under basic conditions .
  • Results or Outcomes: The degradation of the polymer occurs by less well-defined pathways providing a complex product mixture of macrocyclic disulfides .

2. Preparation of Colloidal Au/Ag Multilayer Films

  • Summary of the Application: 1,5-Pentanedithiol is used as a cross-linker in the preparation of colloidal Au/Ag multilayer films .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Biosynthesis of 1,5-Pentanediol

  • Summary of the Application: 1,5-Pentanedithiol is used in the biosynthesis of 1,5-pentanediol (1,5-PDO), a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production .
  • Methods of Application: A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO . The pathway involves two consecutive transamination reactions from cadaverine, and also integrates cofactor and co-substrate recycling system .
  • Results or Outcomes: After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .

4. Preparation of Polyesters and Resin Intermediates

  • Summary of the Application: 1,5-Pentanedithiol is used to prepare polyesters for emulsifying agents and resin intermediates .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Enhancement of Nonlinear Optoelectronic Responses in Quantum Dot Solids

  • Summary of the Application: 1,5-Pentanedithiol is used in the creation of quantum dot solids to enhance nonlinear optoelectronic responses . This is achieved by inducing cooperative quantum phenomena through coherent electronic coupling .
  • Methods of Application: The inter-quantum dot distance is controlled with atomic precision using bidentate ligands that strongly link the quantum dots . The harmonic quantum interference signals are strongly enhanced when shortening the molecular length of the ligand .
  • Results or Outcomes: The coherence length of multiexcitons extends to neighbouring quantum dots . This finding is direct evidence that multiexciton coherent tunnelling assists the ultrafast exciton delocalization .

6. Extraction of Metal Ions

  • Summary of the Application: 1,5-Pentanedithiol is used in the synthesis of polymeric phthalocyanines for the extraction of metal ions .
  • Methods of Application: Polymeric phthalocyanine complexes are synthesized in the presence of appropriate metal salt in a Schlenk tube containing quinoline under nitrogen atmosphere . The metal-ion binding properties of bisphthalonitrile and polymeric zinc (II) phthalocyanine are investigated using liquid–liquid extraction procedure for bisphthalonitrile and solid–liquid extraction procedure for polymeric zinc (II) phthalocyanine .
  • Results or Outcomes: Polymeric zinc (II) phthalocyanine was found to extract Ag (II) and Hg (II) with high efficiency .

Safety And Hazards

1,5-Pentanedithiol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

1,5-Pentanedithiol is of notable interest in the polymer industry as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues . It is a key platform bio-chemical to search alternative 1,5-PDO production routes .

properties

IUPAC Name

pentane-1,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTUBAIXCBHPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239150
Record name 1,5-Pentanedithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Pentanedithiol

CAS RN

928-98-3
Record name 1,5-Pentanedithiol
Source CAS Common Chemistry
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Record name 1,5-Pentanedithiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanedithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51699
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Record name 1,5-Pentanedithiol
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Record name Pentane-1,5-dithiol
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Record name 1,5-PENTANEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
N Öztürk, Ç Çırak, S Bahçeli - Zeitschrift für Naturforschung A, 2005 - degruyter.com
The adsorption of 1,5-pentanedithiol (1,5-PDT) and 1,6-hexanedithiol (1,6-HDT) in liquid phases on NaA (or 4A-type), CaA (or 5A-type) and NaY zeolites has been studied by using …
Number of citations: 15 www.degruyter.com
S Bahçeli, N Öztürk, ÜU Akduman - … of Arts and Science Journal of …, 2011 - dergipark.org.tr
FT-IR spectra of the ligands, 1,5-pentanedithiol (PDT) and 1,8-octanedithiol (ODT), with their complexes with the divalent transition metal ions Co(II) and Cd(II) are reported for the first …
Number of citations: 1 dergipark.org.tr
DH Ko, S Kim, Z Jin, S Shin, SY Lee… - Bulletin of the Korean …, 2017 - Wiley Online Library
This study describes a novel chemical route to grow ZnS thin films via atomic layer deposition ( ALD ). By using diethylzinc and 1,5‐pentanedithiol as precursors of Zn and S, respectively…
Number of citations: 8 onlinelibrary.wiley.com
HZ Gök, Y Gök - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
A novel bisphthalonitrile 5,5′-(pentane-1,5-diylbis(sulfanediyl))bis(4-((2-aminophenyl)thio)phthalonitrile) 2 was synthesized by a nucleophilic aromatic substitution of chloro atom of 4-(…
Number of citations: 2 link.springer.com
M Hansen-Felby, A Sommerfeldt, ML Henriksen… - Polymer …, 2022 - pubs.rsc.org
Self-immolative polymers (SIPs) are a class of degradable stimuli-responsive polymers, which, upon removal of labile end-caps, depolymerize selectively and stepwise to small …
Number of citations: 5 pubs.rsc.org
Y Sugiura, M Kunishima, H Tanaka - Biochemical and Biophysical …, 1972 - Elsevier
4-Butanedithiol-, 1,5-pentanedithiol- and 1,6-hexanedithiol-iron (III) complexes exhibit the green-plant ferredoxin-like absorption spectra, whereas dithiothreitol-iron(III) complex exhibits …
Number of citations: 16 www.sciencedirect.com
S Pethkar, M Aslam, IS Mulla, P Ganeshan… - Journal of Materials …, 2001 - pubs.rsc.org
A superlattice of silver nanoclusters was prepared using sequential self-assembly of 1,5-pentanedithiol on an Au(111) substrate. The formation of highly ordered silver nanocluster …
Number of citations: 47 pubs.rsc.org
W Deng, L Yang, D Fujita, H Nejoh, C Bai - Applied Physics A, 2000 - Springer
Double-ended alkanedithiols, 1,9-nonanedithiol and 1,5-pentanedithiol, formed self-assembled monolayers (SAMs) on Au(l11) substrates and were used to adsorb silver ions from an …
Number of citations: 38 link.springer.com
W Deng, D Fujita, L Yang, H Nejo… - Japanese Journal of …, 2000 - iopscience.iop.org
Self-assembled monolayers (SAMs) of 1, 5-pentanedithiol and 1, 9-nonanedithiol on Au (111) surfaces were used to adsorb copper ions (Cu 2+) from an ethanolic solution of cupric …
Number of citations: 24 iopscience.iop.org
A Zhu, Y Tian, H Liu, Y Luo - Biomaterials, 2009 - Elsevier
A layer-by-layer route to prepare nanoporous Au film materials on transparent ITO substrates is reported by alternatively assembling Au and Ag nanoparticles through 1,5-pentanedithiol …
Number of citations: 118 www.sciencedirect.com

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